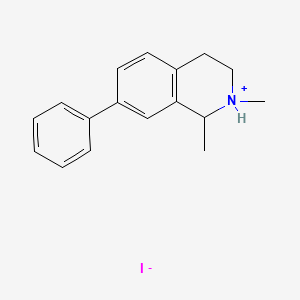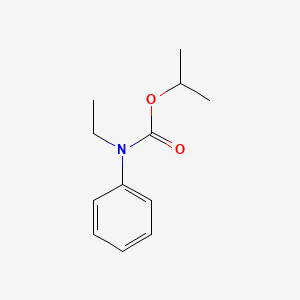
Carbamic acid, ethylphenyl-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, ethylphenyl-, 1-methylethyl ester is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.2157 g/mol . This compound is also known by other names such as Carbanilic acid, isopropyl ester, and Isopropyl phenylcarbamate . It is commonly used in various industrial applications and scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of Carbamic acid, ethylphenyl-, 1-methylethyl ester typically involves the reaction of phenyl isocyanate with isopropanol under controlled conditions . The reaction is carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the ester bond. The reaction mixture is then purified through distillation or recrystallization to obtain the final product . Industrial production methods may involve large-scale reactors and continuous processing to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Carbamic acid, ethylphenyl-, 1-methylethyl ester undergoes various chemical reactions, including:
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Carbamic acid, ethylphenyl-, 1-methylethyl ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Carbamic acid, ethylphenyl-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .
Comparison with Similar Compounds
Carbamic acid, ethylphenyl-, 1-methylethyl ester can be compared with other similar compounds, such as:
Carbamic acid, phenyl-, 1-methylethyl ester: This compound has a similar structure but differs in the substituent groups attached to the carbamate moiety.
Carbamic acid, methyl-, 3-methylphenyl ester: This compound has a methyl group instead of an ethyl group, leading to different chemical properties and reactivity.
Carbamic acid, ethyl-, 2-(1-methylethyl)phenyl ester: This compound has a different substitution pattern on the phenyl ring, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific ester and phenyl group configuration, which imparts distinct chemical and biological properties .
Properties
CAS No. |
56961-11-6 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
propan-2-yl N-ethyl-N-phenylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-4-13(12(14)15-10(2)3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |
InChI Key |
SQDMLDRMYYGDGT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


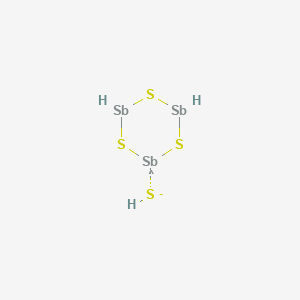
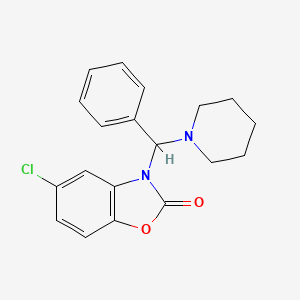
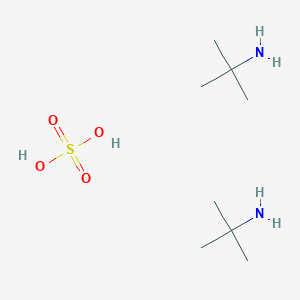
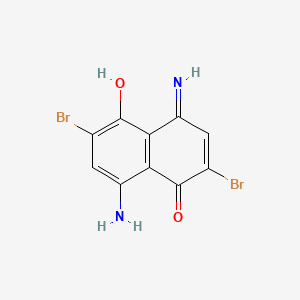
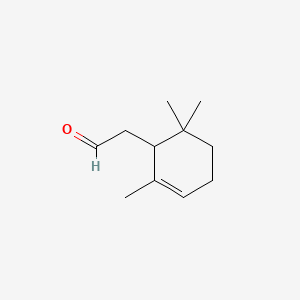
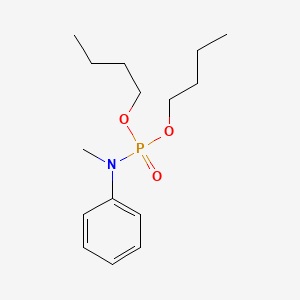
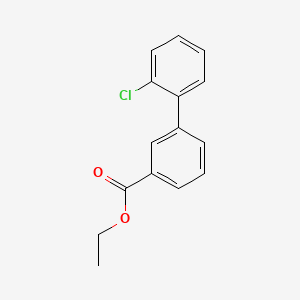
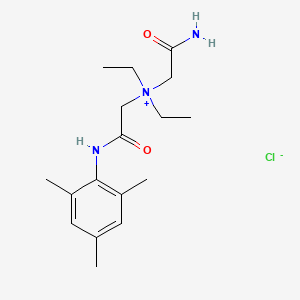
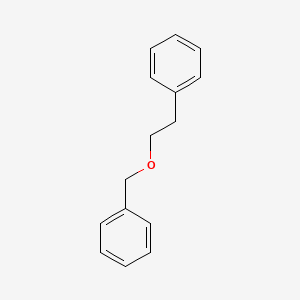
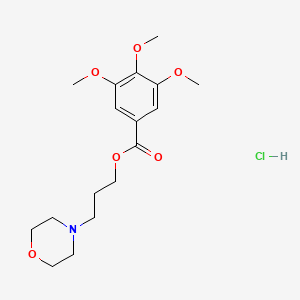
![Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate](/img/structure/B13758130.png)
